molecular formula C13H20BNO3 B13469082 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13469082
M. Wt: 249.12 g/mol
InChI Key: QZIVCGAONCHZKV-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative of aniline featuring a methoxy group at the 2-position and a pinacol-protected boronic acid moiety at the 6-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,15H2,1-5H3

InChI Key

QZIVCGAONCHZKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method is the palladium-catalyzed borylation of 2-methoxyaniline using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-Methoxy-6-boronic acid aniline.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
  • Molecular Formula: C₁₂H₁₈BNO₂ (MW 219.09 g/mol) .
  • Key Differences : The absence of a methoxy group and differing boronate position reduce steric hindrance, making this compound more reactive in cross-coupling reactions. However, the lack of electron-donating substituents (e.g., methoxy) may limit its use in reactions requiring activated aryl partners.
5-Methyl-2-(Pinacol Boronate)Aniline
  • Structure : Methyl at 5-position, boronate at 2-position.
  • Molecular Formula: C₁₃H₂₀BNO₂ (MW 233.12 g/mol) .
2-Chloro-4-Methyl-6-(Pinacol Boronate)Aniline
  • Structure : Chloro at 2-position, methyl at 4-position, boronate at 6-position.
  • Molecular Formula: C₁₃H₁₉BClNO₂ (MW 267.56 g/mol) .
  • Key Differences : The chloro substituent (electron-withdrawing) deactivates the ring, reducing reactivity in coupling reactions compared to the methoxy-substituted analog.

Functional Group Variants

2-Methoxy-4-(Pinacol Boronate)Aniline (CAS 461699-81-0)
  • Structure : Methoxy at 2-position, boronate at 4-position.
  • Molecular Formula: C₁₃H₂₀BNO₃ (MW 249.11 g/mol) .
  • Key Differences : The boronate at the 4-position alters regioselectivity in cross-coupling, favoring para-substituted products. The target compound’s 6-boronate position may enable ortho-directed reactions.
3-(Pinacol Boronate)Aniline (CAS 210907-84-9)
  • Structure : Boronate at 3-position.

Heterocyclic Analogs

2-Methoxy-6-(Pinacol Boronate)Quinoline
  • Structure: Quinoline core with methoxy at 2-position and boronate at 6-position.
  • Molecular Formula: C₁₈H₂₁BNO₃ (MW 285.15 g/mol) .
  • Key Differences: The quinoline core introduces aromatic nitrogen, enhancing π-stacking interactions and altering electronic properties. This makes the compound more suited for applications in optoelectronics or as a kinase inhibitor intermediate.

Suzuki-Miyaura Cross-Coupling

  • Target Compound : The 2-methoxy group activates the aromatic ring, enhancing reactivity in coupling with aryl halides. The 6-boronate position may favor ortho-substitution in coupled products .
  • 4-Boronate Aniline : Higher reactivity due to reduced steric hindrance but lower regioselectivity control .
  • Chloro-Substituted Analog : Lower reactivity due to electron-withdrawing effects, requiring harsher reaction conditions .

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and applications in drug development.

  • Molecular Formula : C12H18BNO3
  • Molecular Weight : 235.09 g/mol
  • CAS Number : 1801256-51-8
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : A related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cell growth .
CompoundCell LineIC50 (μM)
2-Methoxy CompoundMDA-MB-2310.126
Control (5-FU)MDA-MB-23111.73

This suggests that the compound may selectively target cancer cells while sparing normal cells.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression. For example:

  • MMP Inhibition : Similar compounds have shown significant inhibitory activity against matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Toxicity Studies

Preliminary toxicity studies on related compounds have shown favorable safety profiles. For example:

  • Subacute Toxicity : A study indicated that a similar compound was well-tolerated in mice at doses up to 40 mg/kg without significant adverse effects .

Pharmacokinetic Profile

The pharmacokinetic properties of this class of compounds suggest good oral bioavailability and metabolic stability. The half-life in plasma was reported to exceed 12 hours for related compounds .

Applications in Drug Development

The unique structure of this compound positions it as a promising candidate for further drug development:

  • Synthesis of Novel Therapeutics : Its boron-containing structure allows for the synthesis of novel therapeutic agents targeting various diseases.
  • Potential in Antiviral Research : The compound's structural analogs have demonstrated antiviral activity against influenza viruses and could be explored for similar applications .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of boron-containing compounds:

  • Anticancer Activity : In a study involving a series of boron-containing anilines, significant anticancer activity was observed against various cancer cell lines with selectivity indices favoring cancerous over non-cancerous cells .
  • Mechanistic Insights : Research indicates that these compounds may modulate pathways involved in apoptosis and cell cycle regulation .

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